Divergent PPAR Isoform Selectivity Profile vs. Thiazolidinedione PPARγ Agonists
L-796449 exhibits a distinct PPAR isoform engagement profile compared to classic thiazolidinediones (TZDs) like rosiglitazone, which are highly selective for PPARγ. L-796449 demonstrates significant ancillary activity at PPARα (EC50 = 4.1 nM, IC50 = 54 nM) and PPARδ (EC50 = 6-7.9 nM) [1][2], whereas rosiglitazone shows >1000-fold selectivity for PPARγ over PPARα and PPARδ [3].
| Evidence Dimension | In vitro binding and functional activity at human PPAR isoforms |
|---|---|
| Target Compound Data | PPARγ: primary target (exact Ki/EC50 data unavailable); PPARα: EC50 = 4.1 nM, IC50 = 54 nM; PPARδ: EC50 = 6-7.9 nM [1][2] |
| Comparator Or Baseline | Rosiglitazone (BRL 49653): PPARγ EC50 = 60 nM; PPARα and PPARδ: >1000-fold less active [3] |
| Quantified Difference | L-796449 engages PPARα and PPARδ with low nanomolar potency, a property absent in rosiglitazone (>1000-fold selective). |
| Conditions | Cell-free binding and transcriptional activation assays using human PPARα, PPARδ, and PPARγ constructs. |
Why This Matters
This multi-PPAR profile suggests potential for lipid-modulating and anti-inflammatory effects beyond glucose control, differentiating L-796449 as a tool compound for investigating polypharmacology in metabolic and cardiovascular research.
- [1] BindingDB. BDBM50085040: L-796449 Activity Data for PPARα (EC50=4.1nM, IC50=54nM). View Source
- [2] BindingDB. BDBM50085040: L-796449 Activity Data for PPARδ (EC50=6-7.9nM). View Source
- [3] Young PW, Buckle DR, Cantello BC, Chapman H, Clapham JC, Coyle PJ, Haigh D, Hindley RM, Holder JC, Kallender H, et al. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma. J Pharmacol Exp Ther. 1998 Feb;284(2):751-9. View Source
